molecular formula C11H19NO3 B11786410 tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate

tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate

Cat. No.: B11786410
M. Wt: 213.27 g/mol
InChI Key: YRVZSKVYVRYIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system combining a furan and a pyrrole ring, with a tert-butyl ester group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a pyrrole derivative with a furan derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme mechanisms and receptor binding .

Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Research may focus on their ability to modulate biological pathways involved in diseases such as cancer, inflammation, and neurological disorders .

Industry: In industry, this compound may be used in the development of new materials with specific properties, such as improved stability, reactivity, or biocompatibility .

Mechanism of Action

The mechanism of action of tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate
  • tert-Butyloxycarbonyl-protected amino acid ionic liquids

Comparison: tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate is unique due to its specific ring structure and functional groupsFor example, its tert-butyl ester group provides steric hindrance, which can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl 1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole-5-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-4-8-6-14-7-9(8)5-12/h8-9H,4-7H2,1-3H3

InChI Key

YRVZSKVYVRYIBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCC2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.